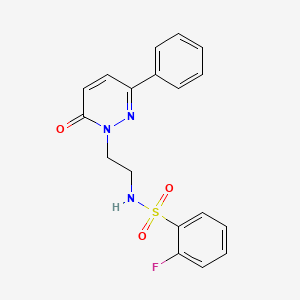

2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S/c19-15-8-4-5-9-17(15)26(24,25)20-12-13-22-18(23)11-10-16(21-22)14-6-2-1-3-7-14/h1-11,20H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYNFTGFYRTQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound generally begins with the synthesis of the core pyridazine structure, which involves the reaction of hydrazine with diketones to form the pyridazine ring. Subsequent steps involve the introduction of the fluoro group and benzenesulfonamide moiety via nucleophilic aromatic substitution and sulfonylation reactions, respectively. Specific conditions, such as solvents and catalysts, are critical to optimizing yields and purity.

Industrial Production Methods

For industrial-scale production, the process might involve flow chemistry techniques to enhance the efficiency and scalability of reactions. This includes using continuous reactors to perform the sulfonylation and fluorination steps under controlled conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions, primarily:

Oxidation and reduction: : These reactions can modify the oxidation states of various parts of the molecule, impacting its reactivity.

Substitution reactions: : The fluoro and sulfonamide groups can undergo nucleophilic or electrophilic substitution depending on the reagents used.

Common Reagents and Conditions

Common reagents include strong bases (like sodium hydride) for deprotonation and nucleophilic attack, and electrophiles such as sulfur trioxide for introducing sulfonyl groups. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The primary products of these reactions depend on the specific pathways undertaken. For instance, substitution reactions with nucleophiles could replace the fluoro group, potentially leading to a variety of derivatives useful in different contexts.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for the development of more complex molecules, particularly in drug development due to its functional groups.

Biology

The benzenesulfonamide moiety is known for its potential in enzyme inhibition, making this compound of interest in studies related to enzyme function and inhibition mechanisms.

Medicine

Industry

In the industrial sector, it might be used as an intermediate in the synthesis of agrochemicals or specialty chemicals due to its stable yet reactive nature.

Mechanism of Action

Molecular Targets and Pathways

This compound’s action mechanism likely involves its interaction with specific enzymes or receptors, facilitated by its benzenesulfonamide moiety, which is known to form stable complexes with enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) :

This analogue replaces the 3-phenyl group with a benzyloxy substituent. The synthesis involves benzyl bromide derivatives and potassium carbonate in DMF . While biological activity data are unavailable, the benzyloxy group introduces steric bulk and lipophilicity, which may alter solubility and target interactions compared to the fluorine-substituted target compound.- 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177): This compound features a phenethylpropanamide chain instead of the ethylbenzenesulfonamide group. It was screened for acetylcholinesterase (AChE) inhibition , suggesting pyridazinone derivatives may have diverse therapeutic applications.

Fluorine Substitution Effects

The ortho-fluoro group in the target compound distinguishes it from non-fluorinated pyridazinone derivatives. Fluorine’s electronegativity and small atomic radius can enhance binding through dipole interactions and reduce metabolic degradation, as seen in fluorinated CA inhibitors .

Quinazoline-Based Analogues

Quinazoline derivatives (e.g., compounds 16–24 ) share structural similarities with the target compound, particularly the sulfonamide group and aromatic cores. Key comparisons include:

Core Structure and Activity

- Quinazolinone vs. Pyridazinone: Quinazolinone-based compounds (e.g., compound 24: 4-fluorophenyl derivative) exhibit high melting points (260–300°C), indicating strong crystallinity, and demonstrate potent CA inhibition .

Substituent Comparisons

- Halogenated Derivatives : Chlorophenyl (compounds 21–23) and fluorophenyl (compound 24) substituents in quinazoline derivatives show that halogen position (ortho, meta, para) significantly impacts activity. For example, para-fluoro substitution (compound 24) correlates with higher melting points (299–300°C) and enhanced CA inhibition compared to chloro analogues . This suggests the target compound’s ortho-fluoro group may confer unique steric and electronic effects.

Biological Activity

2-Fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. This compound belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.

The molecular formula of this compound is , with a molecular weight of approximately 373.4 g/mol. The compound features a sulfonamide group, which is known to enhance the bioactivity of drugs by improving solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆FN₃O₃S |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 921853-63-6 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. It is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Anticancer Potential

Recent studies have indicated that derivatives of pyridazinone compounds exhibit promising anticancer activities by targeting receptor tyrosine kinases such as c-Met. The inhibition of these receptors can lead to reduced tumor growth and metastasis in various cancer models. For example, in vitro studies demonstrated that similar compounds significantly decreased cell viability in cancer cell lines.

Anti-inflammatory Effects

The sulfonamide moiety enhances the anti-inflammatory properties of this compound. Research has shown that it can effectively inhibit COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators. This mechanism is particularly relevant for developing new treatments for inflammatory diseases .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on cell lines demonstrated that this compound exhibited an IC50 value indicative of effective inhibition of COX-2, suggesting its potential use in treating inflammatory conditions.

- Animal Models : In vivo studies using animal models have shown that administration of this compound resulted in significant reductions in inflammatory markers and improved symptoms in models of arthritis and other inflammatory diseases .

- Pharmacokinetics : The presence of the fluorine atom in the structure enhances lipophilicity, which may improve absorption and distribution in vivo. Preliminary pharmacokinetic studies indicate favorable profiles for oral bioavailability.

Future Directions

Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound. Ongoing studies aim to explore its efficacy across different biological systems and its potential side effects.

The compound this compound represents a promising candidate for future drug development due to its diverse biological activities, particularly as an anti-inflammatory and anticancer agent. Continued investigation into its mechanisms and therapeutic applications could lead to significant advancements in medicinal chemistry.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization to form the pyridazinone core and sulfonamide coupling. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions .

- Temperature control : Pyridazinone formation requires reflux conditions (80–120°C), while sulfonamide coupling proceeds at room temperature .

- Catalysts : Use of triethylamine or DMAP to stabilize intermediates during sulfonamide bond formation . Analytical validation via HPLC (≥95% purity) and NMR (e.g., ¹H/¹³C for confirming substituent positions) is essential .

Q. How do structural features influence its biological activity?

The compound’s bioactivity arises from:

- Pyridazinone core : Acts as a hydrogen-bond acceptor, mimicking natural substrates of enzymes like kynurenine monooxygenase (KMO) .

- 2-Fluoro substituent : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Sulfonamide group : Facilitates interactions with enzyme active sites (e.g., via sulfonamide-oxyanion hole binding) . X-ray crystallography (using SHELX programs ) can validate binding conformations.

Q. What analytical techniques are prioritized for characterizing intermediates?

- NMR spectroscopy : ¹H/¹⁹F NMR identifies fluorine positioning and monitors reaction progress .

- HPLC-MS : Confirms molecular weight and detects impurities (e.g., unreacted sulfonyl chloride) .

- X-ray diffraction : Resolves crystal packing and polymorphism, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Substituent variation : Replace the 2-fluoro group with chloro or trifluoromethyl to assess steric/electronic effects on KMO inhibition .

- Alkyl chain modification : Shorten the ethyl linker to reduce conformational flexibility and enhance binding affinity .

- Assay design : Use enzyme inhibition assays (IC₅₀) paired with molecular docking (e.g., AutoDock Vina) to correlate substituents with activity .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy?

- Solubility optimization : Use co-solvents (e.g., PEG-400) or salt formation to address poor aqueous solubility, which may limit in vivo bioavailability .

- Metabolic profiling : LC-MS/MS identifies metabolites in hepatocyte models to predict in vivo clearance rates .

- Pharmacokinetic bridging : Compare AUC (area under the curve) in rodent models with in vitro IC₅₀ values to adjust dosing regimens .

Q. How does crystallographic data inform polymorphism risks during scale-up?

- SHELXL refinement : Resolves unit cell parameters to identify polymorphic forms (e.g., hydrate vs. anhydrous) .

- Stability testing : Accelerated degradation studies (40°C/75% RH) correlate polymorph stability with shelf life .

- Process control : Adjust crystallization solvents (e.g., ethanol vs. acetonitrile) to favor the thermodynamically stable form .

Q. What computational tools predict off-target interactions?

- Molecular dynamics simulations : Assess binding to homologous enzymes (e.g., other flavin-dependent monooxygenases) .

- Pharmacophore modeling : Map electrostatic/hydrophobic features to avoid unintended GPCR or kinase interactions .

- ADMET prediction : Tools like SwissADME evaluate blood-brain barrier penetration or hERG liability early in development .

Q. How do fluorinated analogs impact enzymatic binding kinetics?

- Isothermal titration calorimetry (ITC) : Quantifies ΔG and ΔH changes upon fluorine substitution, revealing enthalpic vs. entropic driving forces .

- Kinetic isotope effects : Replace fluorine with deuterium to study C-F bond stability in active-site environments .

- Cryo-EM : Visualizes fluorine’s role in stabilizing transition states during catalysis (e.g., KMO oxidation) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.